Isoquinolinesulfonamide

描述

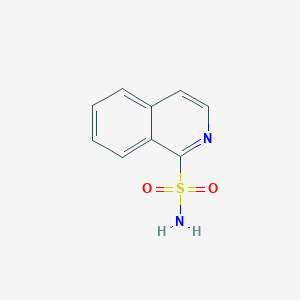

Structure

3D Structure

属性

IUPAC Name |

isoquinoline-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZCYMXZJQCAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435654 | |

| Record name | Isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100107-43-5, 1026410-00-3 | |

| Record name | Isoquinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Isoquinolinesulfonamides

Established Synthetic Routes to the Isoquinoline (B145761) Sulfonamide Core Scaffold

The construction of the fundamental isoquinoline sulfonamide structure relies on established synthetic transformations that build the isoquinoline ring system and subsequently introduce the sulfonamide group, or vice-versa. Classical methods for isoquinoline synthesis often serve as the foundation for accessing the core scaffold.

One of the most common strategies involves the synthesis of an appropriately substituted isoquinoline followed by sulfonation and subsequent amidation. For instance, isoquinoline can be subjected to sulfonation using chlorosulfonic acid to yield isoquinolinesulfonyl chloride. This intermediate can then be reacted with a desired amine to furnish the target isoquinolinesulfonamide.

Alternatively, a pre-functionalized starting material bearing a sulfonamide moiety can be utilized to construct the isoquinoline ring. For example, a benzylamine (B48309) derivative containing a sulfonamide group can undergo cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form a tetrahydroisoquinoline or dihydroisoquinoline ring, respectively, which can then be oxidized to the aromatic isoquinoline core.

A summary of common established synthetic approaches is presented below:

| Method | Description | Key Intermediates |

| Post-cyclization Sulfonamidation | Synthesis of the isoquinoline ring followed by sulfonation and amidation. | Isoquinoline, Isoquinolinesulfonyl chloride |

| Pre-cyclization Functionalization | Construction of the isoquinoline ring from a starting material already containing a sulfonamide group. | Substituted benzylamines or phenethylamines with a sulfonamide moiety. |

These foundational methods provide reliable access to the basic this compound scaffold, paving the way for further derivatization and the synthesis of more complex analogs.

Advanced Strategies for the Construction of Substituted Isoquinolinesulfonamides

Modern organic synthesis has introduced more sophisticated and efficient methods for the construction of highly substituted isoquinoline rings, which can be applied to the synthesis of complex isoquinolinesulfonamides. These advanced strategies often offer greater control over regioselectivity and allow for the introduction of a wider range of substituents.

One such approach involves transition-metal-catalyzed C-H activation and annulation reactions. For example, a benzamide (B126) derivative can react with an alkyne in the presence of a rhodium(III) catalyst to construct the isoquinolone core, which can be a precursor to isoquinolines. mdpi.comresearchgate.net This methodology allows for the rapid assembly of multisubstituted isoquinolone scaffolds from readily available starting materials.

Another versatile method involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This convergent approach allows for the assembly of highly substituted isoquinolines from as many as four components in a single operation. harvard.edu By modifying the work-up conditions, further diversification can be achieved. harvard.edu For instance, quenching the reaction with hexachloroethane (B51795) can lead to the formation of 4-chloroisoquinolines. harvard.edu

Furthermore, palladium-catalyzed coupling reactions have been employed for the synthesis of substituted isoquinolines. organic-chemistry.org For example, the coupling of a tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a direct route to substituted isoquinolines. organic-chemistry.org

These advanced synthetic strategies provide powerful tools for accessing a diverse range of substituted isoquinolinesulfonamides, enabling the exploration of structure-activity relationships.

Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Libraries

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are employed to generate large libraries of related compounds. wikipedia.orgimperial.ac.uk These approaches are instrumental in the drug discovery process for identifying lead compounds. youtube.com

Solid-phase organic synthesis (SPOS) is a key technology in combinatorial chemistry. youtube.com In this approach, a starting material is attached to a solid support (e.g., polystyrene resin), and subsequent reactions are carried out in a stepwise manner. youtube.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

For the synthesis of this compound libraries, a common strategy is to immobilize a building block on a solid support and then introduce diversity through a series of reactions. For example, a resin-bound amino acid can be reacted with an isoquinolinesulfonyl chloride to form a library of this compound-amino acid conjugates. Further diversity can be introduced by varying the amino acid and the substitution pattern on the isoquinoline ring.

An alternative to solid-phase synthesis is solution-phase parallel synthesis, where reactions are carried out in multi-well plates. youtube.com This approach allows for the rapid synthesis of a large number of individual compounds, each in its own well. Purification can be achieved using automated techniques such as high-performance liquid chromatography (HPLC).

The "mix and split" strategy is a powerful combinatorial method that allows for the generation of vast libraries of compounds. imperial.ac.uk In this approach, the solid-phase resin is divided into several portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process leads to the formation of a library where each resin bead contains a single, unique compound.

Strategies for generating isoquinoline libraries have been developed, which can be adapted for isoquinolinesulfonamides. nih.gov For example, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions can be used for the cyclization of substituted β-arylethylamine derivatives to form dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to isoquinolines. nih.gov A more efficient route to substituted isoquinoline libraries involves the preparation and activation of isoquinolin-1(2H)-ones. nih.gov

The following table summarizes key aspects of combinatorial approaches for this compound libraries:

| Technique | Principle | Advantages |

| Solid-Phase Organic Synthesis (SPOS) | The synthesis of molecules on an insoluble polymer support. | Simplified purification, potential for automation. |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis of a library of compounds in separate reaction vessels. | No need for attachment to and cleavage from a solid support. |

| Mix and Split Synthesis | A method for creating large combinatorial libraries on solid support by dividing, reacting, and recombining portions of the support. | Generation of very large and diverse libraries. |

Catalytic Methods in this compound Synthesis

Catalytic methods have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been applied to the synthesis of the isoquinoline and isoquinolone cores, which are key precursors for isoquinolinesulfonamides.

Rhodium-catalyzed reactions have been extensively used for the synthesis of isoquinolones through C-H activation. For instance, the Rh(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes provides a direct route to 3,4-disubstituted isoquinolones. mdpi.comorganic-chemistry.org Similarly, Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates can yield isoquinolin-1(2H)-ones. organic-chemistry.org

Palladium-catalyzed reactions are also prominent in isoquinoline synthesis. organic-chemistry.org Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) under microwave irradiation in the presence of a palladium catalyst can produce various substituted isoquinolines. organic-chemistry.org Another palladium-catalyzed cascade reaction involves the dehydrogenative cross-coupling/annulation of N-alkoxybenzamides with β-keto esters to synthesize isoquinolinone derivatives. organic-chemistry.org

Copper-catalyzed reactions have also been employed. A copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org

While these catalytic methods are primarily reported for the synthesis of isoquinolines and isoquinolones, they provide a strong foundation for the synthesis of isoquinolinesulfonamides. The resulting isoquinoline or isoquinolone products can be readily converted to the corresponding sulfonamides through standard chemical transformations. For example, an amino-substituted isoquinoline synthesized via a catalytic route can be reacted with a sulfonyl chloride to yield the desired this compound.

A summary of representative catalytic methods is provided in the table below:

| Catalyst | Reaction Type | Starting Materials | Product |

| Rhodium(III) | C-H Activation/Annulation | Benzamide, Alkyne | Isoquinolone |

| Palladium(0) | Coupling/Cyclization | o-bromoarylaldehyde, Alkyne, Ammonium acetate | Isoquinoline |

| Copper(I) | Tandem Reaction | 2-bromoaryl ketone, Alkyne, Acetonitrile | Isoquinoline |

Design and Synthesis of Isoquinoline Sulfonamide Hybrid Molecules and Conjugates

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This approach can lead to hybrid molecules with enhanced affinity, improved efficacy, and potentially dual mechanisms of action. nih.gov

The this compound scaffold has been utilized in the design and synthesis of hybrid molecules. For example, hybrid compounds incorporating the quinoline (B57606) and sulfonamide moieties have been synthesized and evaluated for their biological activities. nih.govnih.gov A common synthetic approach involves the condensation of a substituted quinoline with a phenylenediamine, followed by reaction with a substituted sulfonyl chloride. nih.gov

While the direct synthesis of isoquinoline sulfonamide hybrids is less commonly reported, the strategies used for quinoline-sulfonamide hybrids can be adapted. For instance, an amino-substituted isoquinoline can be coupled with a molecule containing a sulfonyl chloride group to form the desired hybrid. Alternatively, an isoquinolinesulfonyl chloride can be reacted with an amino-functionalized bioactive molecule.

The synthesis of conjugates, where the this compound moiety is linked to another molecule (e.g., a peptide, a sugar, or another small molecule) via a linker, is another area of interest. These conjugates can be designed to target specific cells or tissues, or to improve the pharmacokinetic properties of the parent this compound.

The design of these hybrid molecules and conjugates often relies on computational methods, such as molecular docking, to predict their interaction with biological targets. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Isoquinolinesulfonamides

Topological and Conformational Aspects Influencing Biological Activity

The orientation of the sulfonamide group relative to the isoquinoline (B145761) ring is another key conformational feature. This orientation is largely dictated by the substitution pattern on the isoquinoline ring, which can introduce steric hindrance and alter the preferred conformation of the molecule. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is a primary determinant of its biological activity.

Systematic Investigation of Substituent Effects on Isoquinoline Ring and Sulfonamide Moiety

The biological activity and selectivity of isoquinolinesulfonamides can be finely tuned by modifying the substituents on both the isoquinoline ring and the sulfonamide moiety. Systematic studies have revealed key positions where modifications can lead to significant changes in potency and target specificity.

Substitutions on the isoquinoline ring, particularly at the C5 and C7 positions, have been shown to be critical for modulating the activity of these compounds as kinase inhibitors. For example, the introduction of a chlorine atom at the C7 position of the isoquinoline ring can enhance the inhibitory activity against certain kinases. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, as well as its size and hydrophobicity, all play a role in the interaction with the target protein.

The sulfonamide moiety also offers a prime location for chemical modification. The nature of the amine substituent on the sulfonamide group has a profound impact on the compound's biological profile. For instance, in the well-known Rho-kinase (ROCK) inhibitor fasudil (B1672074), the homopiperazine (B121016) ring attached to the sulfonamide is crucial for its activity. Modifications to this ring system, such as altering its size or introducing substituents, can lead to changes in both potency and selectivity.

Below is a data table summarizing the structure-activity relationships of some isoquinolinesulfonamide derivatives as kinase inhibitors.

| Compound | R1 (Isoquinoline Ring) | R2 (Sulfonamide Moiety) | Target Kinase | IC50 (nM) |

| H-7 | H | 2-methylpiperazine | PKA, PKC, ROCK | 3000, 6000, 320 |

| Fasudil (HA-1077) | H | Homopiperazine | ROCK | 1900 |

| Hydroxyfasudil | 7-OH | Homopiperazine | ROCK | 190 |

This table is for illustrative purposes and the IC50 values are approximate and may vary depending on the experimental conditions.

Pharmacophore Elucidation and Ligand-Based Design for this compound Derivatives

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For this compound-based kinase inhibitors, a common pharmacophore model includes:

A hydrogen bond acceptor feature, typically the nitrogen atom at position 2 of the isoquinoline ring, which interacts with the hinge region of the kinase ATP-binding site.

A hydrophobic/aromatic region corresponding to the isoquinoline ring system, which occupies a hydrophobic pocket in the active site.

A hydrogen bond donor feature, often the N-H group of the sulfonamide.

An additional hydrogen bond acceptor or a positively ionizable feature in the substituent attached to the sulfonamide, which can interact with charged residues in the active site.

This pharmacophore model serves as a template for the design of new this compound derivatives with improved potency and selectivity. By understanding these key features, medicinal chemists can rationally design new compounds that are more likely to exhibit the desired biological activity. Ligand-based design strategies, which rely on the knowledge of known active molecules, have been successfully employed to develop novel this compound derivatives targeting a range of kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Rho-kinase (ROCK).

Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of isoquinolinesulfonamides, QSAR studies have been instrumental in predicting the inhibitory potency of new derivatives and in providing insights into the structural features that govern their activity.

These models typically use a set of molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. By correlating these descriptors with the observed biological activity, a predictive model can be developed. For isoquinolinesulfonamides, QSAR models have highlighted the importance of descriptors related to the size and shape of the molecule, its lipophilicity, and the distribution of electronic charge. These models have been successfully used to guide the synthesis of new analogs with enhanced activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For isoquinolinesulfonamides, docking studies have provided detailed insights into their binding mode within the active site of various kinases. These studies have confirmed the importance of the hydrogen bond between the N2 atom of the isoquinoline ring and the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors.

The accompanying image displays the docked pose of fasudil within the active site of ROCK2, illustrating the key interactions. The isoquinoline ring is positioned in a hydrophobic pocket, and the N2 atom forms a hydrogen bond with the backbone of a methionine residue in the hinge region. The homopiperazine ring extends towards the solvent-exposed region of the active site. nih.govacs.org

Chiral Recognition and Stereochemical Determinants of Activity

Chirality can play a crucial role in the biological activity of isoquinolinesulfonamides, as the three-dimensional arrangement of atoms can significantly affect the interaction with a chiral biological target such as a protein. The introduction of a chiral center into an this compound can lead to enantiomers that exhibit different potencies and selectivities.

For example, in derivatives where a chiral center is present in the substituent on the sulfonamide moiety, the two enantiomers can adopt different conformations, leading to differential interactions with the amino acid residues in the active site of the target enzyme. One enantiomer may fit optimally into the binding pocket, while the other may experience steric clashes or be unable to form key interactions.

The stereoselective synthesis of isoquinolinesulfonamides is therefore an important aspect of their development as therapeutic agents. By preparing and testing the individual enantiomers, it is possible to identify the more active isomer and to develop a more potent and selective drug with a potentially improved therapeutic index.

Molecular Mechanisms of Action and Biological Target Engagement of Isoquinolinesulfonamides

Enzymatic Inhibition Profiles

Isoquinolinesulfonamides represent a versatile class of chemical compounds extensively utilized in biochemical research due to their capacity to inhibit a range of protein kinases. Their mechanism of action is primarily centered on the kinase domain, the conserved catalytic unit responsible for phosphorylation. By engaging with these domains, isoquinolinesulfonamides modulate cellular signaling pathways, making them invaluable tools for dissecting complex biological processes. The specificity and mode of inhibition can vary significantly based on the chemical substitutions on the isoquinoline (B145761) and sulfonamide moieties, allowing for the development of compounds with distinct kinase inhibition profiles.

The primary molecular targets of isoquinolinesulfonamides are protein kinases. These compounds have been shown to interfere with the enzymatic activity of numerous kinases, thereby affecting a wide array of cellular functions, including gene expression, cell cycle progression, cytoskeletal organization, and apoptosis. The following sections detail the specific mechanisms of action against several key protein kinases.

Isoquinolinesulfonamide derivatives are well-characterized inhibitors of cAMP-dependent Protein Kinase A (PKA), a key enzyme in signal transduction pathways. Their primary mechanism of action is competitive inhibition with respect to adenosine (B11128) triphosphate (ATP). nih.govnih.gov These inhibitors are designed to fit into the ATP-binding pocket located in the catalytic subunit of PKA. nih.gov By occupying this site, they prevent the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

One of the most widely studied PKA inhibitors from this class is H-89. nih.gov This compound demonstrates a potent and competitive antagonism at the ATP-binding site on the PKA catalytic subunit. nih.gov The isoquinoline ring structure is crucial for this interaction. Structural analyses have revealed that selectivity for protein kinases over other ATP-utilizing enzymes is achieved through specific hydrophobic contacts and hydrogen bonding involving the isoquinoline ring. mdpi.com H-89 is derived from an earlier compound, H-8, and exhibits approximately 30 times greater potency for PKA inhibition. nih.gov While effective, it is important to note that H-89 is not entirely specific for PKA and can inhibit other kinases at higher concentrations, including Protein Kinase G (PKG), Rho-associated kinase (ROCK), and Mitogen- and Stress-activated protein Kinase-1 (MSK1). nih.govbmbreports.org

The inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) are key parameters that quantify the potency of these compounds. The effectiveness of ATP-competitive inhibitors like H-89 can be influenced by intracellular ATP concentrations, a factor that must be considered in experimental designs. nih.gov

| Compound | Inhibition Constant (Ki) | IC50 | Mechanism of Action |

|---|---|---|---|

| H-89 | 48 nM youtube.com | ~50 nM (in vitro) nih.gov | ATP-Competitive |

| H-8 | 1.2 µM nih.gov | - | ATP-Competitive |

While the predominant mechanism of action for this compound-based kinase inhibitors is competition with ATP, the broader class of isoquinoline derivatives has been developed to target various kinases, including FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis, and its mutation is implicated in acute myeloid leukemia (AML). nih.govtandfonline.com

Research into inhibitors for FLT3 has led to the development of potent compounds based on an aminoisoquinoline benzamide (B126) scaffold. nih.govnih.gov These compounds function as ATP-competitive inhibitors, binding to the ATP pocket within the kinase domain of FLT3. mdpi.com This class of inhibitors is effective against not only wild-type FLT3 but also clinically relevant mutants, such as those with internal tandem duplications (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD), which are often resistant to first-generation inhibitors. nih.govyoutube.com The interaction within the ATP-binding site prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival. mdpi.com

Although the specific term "allosteric modulation" is used in the outline, the current body of scientific literature on isoquinoline-based FLT3 inhibitors consistently points towards an ATP-competitive mechanism. All known FLT3 inhibitors interact with the ATP-binding site, and are classified as Type I or Type II inhibitors based on whether they bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively. mdpi.comnih.gov There is no clear evidence to suggest that isoquinolinesulfonamides act as allosteric modulators of FLT3. Instead, their derivatives potently inhibit its activity through direct competition with ATP.

| Compound Class | Target Kinase | Mechanism of Action | Effect |

|---|---|---|---|

| Aminoisoquinoline Benzamides | FLT3 (Wild-type and mutants, e.g., D835) | ATP-Competitive | Potent inhibition of FLT3-driven AML cell lines. nih.govnih.gov |

A significant number of this compound compounds are potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2). researchgate.net These serine/threonine kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cell shape, motility, and smooth muscle contraction through the phosphorylation of downstream targets. esmo.orgmdpi.com The inhibition of ROCK by isoquinolinesulfonamides is achieved through an ATP-competitive mechanism. nih.govnih.gov

Prominent examples of ROCK inhibitors from this chemical class include Fasudil (B1672074) (HA-1077) and Y-27632. nih.govnih.govcellsignal.com Fasudil, which is clinically approved for certain indications in some countries, and its more potent and selective successor, Y-27632, bind to the ATP-binding pocket of both ROCK1 and ROCK2, preventing the phosphorylation of substrates like myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1). nih.govmdpi.comresearchgate.net This inhibition leads to the relaxation of smooth muscle and other cellular effects associated with the Rho/ROCK pathway. mdpi.com

The selectivity of these compounds for ROCK over other kinases, such as PKA and Protein Kinase C (PKC), varies. For instance, Y-27632 exhibits high selectivity for ROCK kinases. nih.gov Another compound, H-1152, is reported to be an even more potent and selective ROCK inhibitor than Y-27632. nih.govresearchgate.net

| Compound | Target Kinase | Inhibition Constant (Ki) / IC50 | Mechanism of Action |

|---|---|---|---|

| Y-27632 | ROCK1 | Ki = 220 nM nih.gov | ATP-Competitive |

| Y-27632 | ROCK2 | Ki = 300 nM nih.gov | ATP-Competitive |

| Fasudil (HA-1077) | ROCK2 | IC50 = 1.9 µM cellsignal.com | ATP-Competitive |

| H-1152 | ROCK | Ki = 1.6 nM nih.govresearchgate.net | ATP-Competitive |

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, metabolism, and survival. nih.govyoutube.com While isoquinolinesulfonamides are not typically classified as direct mTOR inhibitors like rapamycin, several members of this class have been shown to modulate the mTOR signaling pathway through indirect mechanisms.

The PKA inhibitor H-89 has been observed to sustain the phosphorylation of key mTORC1 and mTORC2 downstream effectors, namely S6 Kinase 1 (S6K1) and Akt (at Ser473), even in the presence of direct mTOR inhibitors like Torin1. nih.gov This suggests that H-89 may act by inhibiting a phosphatase that targets these sites or by activating an unknown kinase, thereby rendering the phosphorylation of S6K1 and Akt resistant to mTOR inhibition. nih.gov H-89 does not appear to alter the kinase activity of mTORC1 or mTORC2 directly. nih.gov

Conversely, ROCK inhibitors such as Y-27632 and Fasudil have been shown to suppress the mTOR pathway. Studies indicate that Y-27632 can enhance autophagy by inactivating the Akt/mTOR pathway in cancer cells. esmo.org Similarly, Fasudil has been found to re-activate the Akt/mTOR pathway in fibroblasts where it was suppressed by TGF-β, suggesting a regulatory link between ROCK activity and mTOR signaling. nih.gov This modulation is likely a consequence of the crosstalk between the Rho/ROCK and PI3K/Akt signaling axes, the latter being a primary upstream regulator of mTOR. mdpi.com Therefore, the effect of isoquinolinesulfonamides on mTOR signaling appears to be a secondary consequence of their primary inhibitory action on other kinases like ROCK.

| Compound | Primary Target | Effect on mTOR Pathway | Proposed Mechanism |

|---|---|---|---|

| H-89 | PKA | Sustains phosphorylation of Akt and S6K1 nih.gov | Inhibition of a downstream phosphatase or activation of an unknown kinase. nih.gov |

| Y-27632 | ROCK | Suppresses Akt/mTOR pathway esmo.org | Inhibition of ROCK leads to inactivation of the upstream Akt pathway. esmo.org |

| Fasudil | ROCK | Re-activates Akt/mTOR pathway (in the context of TGF-β suppression) nih.gov | Inhibition of ROCK counteracts TGF-β-mediated suppression of Akt. nih.gov |

Casein Kinase-1 (CK1) is a family of ubiquitous serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. youtube.com Specific this compound derivatives have been identified as inhibitors of CK1.

A key example is CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide), which acts as a potent and ATP-competitive inhibitor of CK1. The crystal structure of CK1 in complex with a similar compound, CKI-17, revealed that the inhibitor binds in the ATP pocket of the kinase. mdpi.com The isoquinoline ring forms critical hydrogen bonds and hydrophobic interactions within this pocket, which accounts for its inhibitory activity. mdpi.com The selectivity of CKI-7 for CK1 over other kinases is conferred by the specific chemical substituents on the isoquinoline ring. mdpi.com For instance, CKI-7 is selective for CK1 over kinases such as CK2, PKC, and PKA. youtube.comnih.gov This selectivity makes CKI-7 a valuable tool for studying the specific cellular functions of CK1. youtube.comnih.gov

| Compound | Target Kinase | Inhibition Constant (Ki) | IC50 | Mechanism of Action |

|---|---|---|---|---|

| CKI-7 | CK1 | 8.5 µM youtube.comnih.gov | 6 µM youtube.comnih.gov | ATP-Competitive |

Protein Kinase Modulation

Selectivity Profiling Across the Kinome

The selectivity of this compound-based compounds has been evaluated across the human kinome to understand their target specificity and potential off-target effects. Kinome-wide profiling is a crucial step in the development of kinase inhibitors, providing a broad view of the interactions a compound has with a large panel of kinases.

For instance, the isoquinoline sulfonamide derivative, Fasudil, a known Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has demonstrated poor selectivity over other kinases within the AGC family. google.com This lack of selectivity can contribute to off-target effects. google.com In contrast, more recent drug discovery efforts have focused on developing isoquinoline sulfonamides with improved selectivity profiles. High-throughput kinase profiling, utilizing panels of hundreds of kinases, allows for the quantitative assessment of selectivity. nih.gov The selectivity of a compound can be expressed as a selectivity score, which helps in comparing the relative selectivity of different inhibitors. researchgate.netoncolines.com For example, a KINOMEscan profiling of a compound at a specific concentration (e.g., 1 µM) against a large panel of kinases (e.g., 468 kinases) can reveal the percentage of kinases to which the compound binds, indicating its specificity. researchgate.net A lower number of interactions suggests higher selectivity.

Interactive Table: Example Kinase Selectivity Profile Data Interpretation

| Metric | Description | Implication for Isoquinolinesulfonamides |

|---|---|---|

| S-Score | A quantitative measure of compound selectivity against a panel of kinases. A lower score indicates higher selectivity. | Aims to develop derivatives with low S-scores to minimize off-target effects. |

| Percent Inhibition | The percentage by which a compound reduces the activity of a specific kinase at a given concentration. | High percent inhibition for the intended target and low for others is desirable. |

| IC50/Ki Values | The concentration of an inhibitor required to reduce enzyme activity by 50% (IC50) or the inhibition constant (Ki). | Lower values indicate higher potency against a specific kinase. |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Isoquinoline alkaloids and their derivatives have been investigated for their potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govwikipedia.orgmdpi.com

Studies on a range of isoquinoline alkaloids have demonstrated varying degrees of inhibitory activity against both AChE and BChE. nih.gov For example, berberine, an isoquinoline alkaloid, has shown potent dual inhibition of both enzymes. nih.gov The inhibitory potential of these compounds is often compared to standard drugs like galanthamine, which itself contains an isoquinoline structure. nih.gov The structure of the isoquinoline scaffold allows for modifications that can influence the potency and selectivity of inhibition for either AChE or BChE. mdpi.com

Interactive Table: Cholinesterase Inhibition by Select Isoquinoline Alkaloids

| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound (Galanthamine) IC50 (µg/mL) |

|---|---|---|---|

| Berberine | AChE | 0.72 ± 0.04 | 0.74 ± 0.01 |

| Berberine | BChE | 7.67 ± 0.36 | 12.02 ± 0.25 |

| Palmatine | AChE | 6.29 ± 0.61 | 0.74 ± 0.01 |

| (-)-Corydalmine | BChE | 7.78 ± 0.38 | 12.02 ± 0.25 |

Data sourced from a study on thirty-four isoquinoline alkaloids. nih.gov

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-known zinc-binding group that is characteristic of many carbonic anhydrase (CA) inhibitors. nih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govyoutube.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.govwikipedia.org

Given that isoquinolinesulfonamides contain a sulfonamide moiety, they have been investigated as potential inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Studies have shown that sulfonamides incorporating isoquinoline-like structures can exhibit inhibitory activity against different hCA isoforms, such as the cytosolic hCA I and II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govdrugbank.com The specific substitution patterns on the isoquinoline and sulfonamide parts of the molecule can lead to isoform-selective inhibitors. nih.gov Computational docking studies can help to elucidate the binding modes of these compounds within the active site of the different CA isoforms, explaining the observed selectivity profiles. nih.gov

Investigation of Other Potential Enzyme Targets

Beyond the well-characterized targets, research into the biological activity of isoquinolinesulfonamides has explored their interactions with other enzymes. The versatility of the isoquinoline sulfonamide scaffold allows for its adaptation to target a range of enzymes. For example, derivatives of isoquinoline sulfonamides have been developed as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). google.com

Additionally, in silico studies have suggested that compounds with related nitrogen heterocycle structures may interact with a variety of other enzyme targets. These can include enzymes relevant to cancer and infectious diseases such as aromatase P450, cathepsin K, cytochrome P4503A4, histone deacetylase, and protein kinase. researchgate.net The continued exploration of compound libraries containing the this compound core against diverse enzyme panels is likely to uncover further biological targets. osf.io

Cellular Signaling Pathway Interventions

Isoquinolinesulfonamides interact with and modulate several critical cellular signaling pathways. Their ability to selectively inhibit various protein kinases allows for precise interventions in cellular processes.

Crosstalk with cAMP/PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP) signaling pathway, with its primary effector being cAMP-dependent Protein Kinase A (PKA), is a crucial regulator of numerous cellular functions. Isoquinolinesulfonamides were among the first synthetic protein kinase inhibitors to be developed, and their interactions with PKA have been foundational to the field of kinase inhibitor therapeutics. wwpdb.org These compounds, potent enough to compete with endogenous ATP, established the ATP binding site as a druggable target. wwpdb.org

The interaction of isoquinolinesulfonamides with PKA is a prime example of crosstalk, where a synthetic molecule influences a central signaling node. PKA itself is a key component in pathways triggered by hormones that bind to beta-adrenergic receptors, leading to a cascade involving adenyl cyclase and cAMP. researchgate.net The inhibition of PKA by this compound derivatives demonstrates a direct intervention in this cascade. Structural studies of this compound-PKA complexes have provided critical insights into these interactions, revealing how the compounds can mimic ATP binding while also offering opportunities for optimization to enhance potency and selectivity. wwpdb.org

Influence on Phosphatidylinositol-3 Kinase (PI3K) Pathway

The Phosphatidylinositol-3 Kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival, and its frequent alteration in cancers makes it a key therapeutic target. pdbj.orgnih.gov The isoquinoline-5-sulfonamide scaffold has been successfully utilized in the structure-based design of potent inhibitors targeting Protein Kinase B (PKB/Akt), the central kinase in this pathway. nih.gov

By targeting Akt, these this compound derivatives can effectively block the downstream signaling of the PI3K pathway. Research has shown that potent inhibitors from this chemical series can suppress the phosphorylation of GSK3beta in cellular assays, which is a direct indicator of PKB/Akt kinase activity inhibition within cells. nih.gov This demonstrates the potential of the this compound structure to serve as a backbone for developing targeted agents that disrupt oncogenic signaling through the PI3K/Akt cascade. While many PI3K pathway inhibitors are based on other heterocyclic cores like quinazolines or quinolines, the work on isoquinoline-5-sulfonamides highlights the versatility of this structure in targeting key nodes of this pathway. nih.govnih.govresearchgate.net

Effects on ERK Signaling Cascade

The Extracellular signal-Regulated Kinase (ERK) cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates processes such as cell proliferation, differentiation, and survival. nih.govnih.gov The influence of isoquinoline-based compounds on the ERK pathway appears to be context- and compound-specific, with different derivatives capable of producing opposing effects.

For instance, research on the bis-benzylisoquinoline alkaloid tetrandrine has shown that it can induce apoptosis in lung carcinoma cells by inhibiting the ERK pathway. nih.gov Conversely, some studies have indicated that certain isoquinoline compounds can activate ERK signaling, leading to downstream effects like the differentiation of osteoblasts. researchgate.net Furthermore, other sulfonamide derivatives have been shown to activate ERK phosphorylation, which may contribute to the induction of apoptosis in specific cancer cell lines. tandfonline.com This dual potential for activation or inhibition highlights the complexity of the interaction between this compound structures and the ERK signaling cascade, suggesting that specific structural modifications can tune the biological activity towards either agonism or antagonism of the pathway.

Regulation of Myosin Light Chain (MLC) Phosphorylation

The phosphorylation of the regulatory myosin light chain (MLC) is a fundamental molecular switch for smooth muscle contraction, controlled by the balance between Myosin Light Chain Kinase (MLCK) and myosin phosphatase. This compound derivatives have been identified as potent inhibitors of Ca2+/calmodulin-dependent MLCK. rcsb.org

Compounds such as H-7 and HA1004 have been studied for their inhibitory effects on Ca2+-dependent kinases. rcsb.org More specific research has focused on derivatives like HA-156, which inhibits both MLCK and Protein Kinase C (PKC) competitively with respect to ATP. rcsb.org The structure-activity relationship of these compounds has been investigated, revealing that hydrophobicity plays a key role in their inhibitory effect on MLCK. rcsb.org For example, dechlorinated analogues such as HA-100 and HA-142 showed a markedly decreased affinity for MLCK. rcsb.org These derivatives serve as valuable tools for dissecting the biological roles of Ca2+-dependent myosin phosphorylation in cellular processes. rcsb.org

| Compound | Target Kinase(s) | Inhibitory Constant (Ki) | Key Research Finding |

|---|---|---|---|

| HA-156 | MLCK, PKC | 7.3 µM (for MLCK), 7.2 µM (for PKC) | Potently inhibits both kinases; inhibition is competitive with ATP. rcsb.org |

| HA-100 | MLCK (weak) | Not specified | Dechlorinated analogue with markedly decreased affinity for MLCK. rcsb.org |

| HA-140 | MLCK, PKC (weak) | Not specified | Inhibited MLC phosphorylation in platelets. Showed weak inhibition of PKC. rcsb.org |

| HA-142 | MLCK (weak), PKC (weak) | Not specified | Dechlorinated analogue with decreased affinity for MLCK. Did not significantly inhibit MLC phosphorylation in platelets. rcsb.org |

| H-7 | PKC, CaM Kinase II | 9 µM (for PKC), 156 µM (for CaM Kinase II) | More effective inhibitor of PKC compared to CaM Kinase II. rcsb.org |

| HA1004 | CaM Kinase II, PKC | 13 µM (for CaM Kinase II), 57 µM (for PKC) | More effective inhibitor of CaM Kinase II compared to PKC. rcsb.org |

Protein-Ligand Interaction Analysis

Understanding the precise molecular interactions between isoquinolinesulfonamides and their biological targets is crucial for rational drug design and optimization. Structural biology techniques provide atomic-level details of these interactions.

Structural Biology Studies: Co-crystallography and Cryo-Electron Microscopy (Cryo-EM) of this compound-Target Complexes

X-ray co-crystallography has been an indispensable tool for elucidating the binding modes of this compound inhibitors. This technique involves crystallizing the target protein in complex with the inhibitor and using X-ray diffraction to determine the three-dimensional atomic structure.

Crystal structures of PKA in complex with this compound-based inhibitors have been instrumental in understanding how these compounds interact with the ATP-binding pocket. nih.govresearchgate.net These structures have revealed key hydrogen bonding patterns and hydrophobic interactions, guiding the design of more potent and selective inhibitors. For example, the crystal structure of the this compound derivative Fasudil bound to Rho-associated kinase (ROCK1) has provided detailed insights into its mechanism of inhibition. rcsb.orgrcsb.org Similarly, structures of amino fasudil derivatives in complex with PKA have been determined, comparing different crystallization methods like soaking and co-crystallization, which can sometimes reveal subtle differences in ligand binding poses. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) is an emerging powerful technique for determining the structures of biological macromolecules, particularly large and flexible complexes that are difficult to crystallize. While specific cryo-EM structures of this compound-target complexes are not prominently documented in the reviewed literature, the technique's ability to capture proteins in various conformational states holds promise for future studies on how these inhibitors modulate the dynamics of their kinase targets.

| Compound | Target Protein | PDB ID | Technique | Key Structural Insight |

|---|---|---|---|---|

| Fasudil | ROCK1 | 2ESM | X-ray Crystallography | Reveals binding mode of an ATP-competitive inhibitor in the kinase domain. rcsb.org |

| Fasudil | Rho-kinase | 2F2U | X-ray Crystallography | Shows how the inhibitor alters the conformation of the catalytic cleft. rcsb.org |

| Amino Fasudil | PKA | 6Y8C (co-crystal) | X-ray Crystallography | Demonstrates the binding pose of the ligand, with the homopiperazine (B121016) ring adopting two conformers. researchgate.net |

| Amino Fasudil | PKA | 6YNT (soaked) | X-ray Crystallography | Shows a slight shift in the ligand position compared to the co-crystallized structure. researchgate.net |

| N-(2-aminoethyl)isoquinoline-5-sulfonamide | PKA | 6YNB | X-ray Crystallography | Structure of a short-chain Fasudil derivative bound to PKA, obtained via crystal soaking. wwpdb.orgpdbj.org |

Biochemical and Biophysical Characterization of Binding Affinity and Specificity

The binding affinity and specificity of isoquinolinesulfonamides are crucial determinants of their biological activity, primarily as protein kinase inhibitors. A variety of biochemical and biophysical techniques are employed to characterize these interactions at a molecular level. These methods provide quantitative data on the strength of the interaction (affinity) and the inhibitor's preference for one target over others (specificity).

Biochemical assays are fundamental to determining the inhibitory potency of this compound derivatives. These assays typically measure the enzymatic activity of a target kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric derived from these experiments. Furthermore, the inhibition constant (Ki) is often calculated to provide a more direct measure of binding affinity. For instance, isoquinolinesulfonamides like H-7 and H-8 have been shown to be competitive inhibitors with respect to ATP, indicating they bind to the ATP-binding site of the kinase. sigmaaldrich.com The Ki values for H-8 against cGMP-dependent and cAMP-dependent protein kinases were determined to be 0.48 µM and 1.2 µM, respectively, while the Ki for H-7 against protein kinase C was 6 µM. sigmaaldrich.com Another compound, N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9), is a potent inhibitor of protein kinase C, cGMP-dependent protein kinase, and cAMP-dependent protein kinase, with Ki values of 18 µM, 0.87 µM, and 1.9 µM, respectively. nih.gov

Biophysical techniques provide deeper insights into the structural basis of these interactions. X-ray crystallography has been instrumental in revealing how isoquinolinesulfonamides dock into the ATP-binding pocket of kinases. For example, the crystal structure of casein kinase-1 (CK1) complexed with N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) has elucidated the structural basis for its selectivity. nih.gov These structural studies show that selectivity is achieved through specific hydrogen bonds and hydrophobic interactions between the isoquinoline ring and substituents with residues in the kinase active site. nih.gov The orientation of the isoquinoline ring can flip depending on substituents, which influences selectivity for different kinases. nih.gov Other biophysical methods, such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), can be used to measure the kinetics (on- and off-rates) and thermodynamics of binding in real-time, providing a more comprehensive understanding of the molecular recognition process.

Table 1: Binding Affinity (Ki) of Selected Isoquinolinesulfonamides for Protein Kinases

| Compound | Target Protein Kinase | Ki (µM) | Inhibition Type |

|---|---|---|---|

| H-7 | Protein Kinase C (PKC) | 6.0 | Competitive with ATP |

| H-8 | cGMP-dependent Protein Kinase (PKG) | 0.48 | Competitive with ATP |

| H-8 | cAMP-dependent Protein Kinase (PKA) | 1.2 | Competitive with ATP |

| H-9 | cGMP-dependent Protein Kinase (PKG) | 0.87 | Competitive with ATP |

| H-9 | cAMP-dependent Protein Kinase (PKA) | 1.9 | Competitive with ATP |

Target Deconvolution Using Chemical Proteomics

While specific isoquinolinesulfonamides are designed with a particular target in mind, they can interact with multiple proteins within the cell, leading to off-target effects or providing opportunities for drug repositioning. Chemical proteomics has emerged as a powerful and unbiased approach to globally identify the cellular targets and off-targets of small molecules like isoquinolinesulfonamides. worldpreclinicalcongress.comnih.gov This methodology helps to elucidate the mechanism of action and understand the polypharmacology of these compounds. nih.gov

A primary strategy in chemical proteomics for target deconvolution is affinity-based protein profiling (ABPP). informahealthcare.com This often involves immobilizing an this compound derivative onto a solid support, such as Sepharose beads, to create an affinity matrix. nih.goveuropeanreview.org For example, N-(2-Aminoethyl)-5-isoquinolinesulfonamide (H-9) has been successfully attached to cyanogen bromide-activated Sepharose to create an affinity adsorbent for purifying protein kinases. nih.gov

The general workflow involves incubating this affinity matrix with a complex biological sample, such as a cell lysate. europeanreview.orgnih.gov Proteins that bind to the immobilized this compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and subsequently identified using high-resolution mass spectrometry (MS). europeanreview.orgmdpi.com To distinguish specific binders from non-specific ones, control experiments are performed, often involving competition with an excess of the free, non-immobilized compound. researchgate.net

This approach has been instrumental in confirming known targets and identifying novel interacting proteins for isoquinolinesulfonamides. For instance, affinity chromatography using H-9-Sepharose from rabbit brain lysate successfully captured and allowed for the purification of Ca2+-activated, phospholipid-dependent protein kinase (protein kinase C), as well as cyclic nucleotide-dependent protein kinases. nih.gov The successful elution of these kinases confirmed their interaction with the this compound ligand. nih.gov Quantitative proteomics techniques, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be integrated into this workflow to provide a more quantitative profile of protein-ligand interactions. europeanreview.orgmdpi.com

Table 2: Protein Targets of Isoquinolinesulfonamides Identified via Chemical Proteomics

| This compound Derivative | Proteomic Method | Biological Sample | Identified Protein Targets |

|---|---|---|---|

| N-(2-Aminoethyl)-5-isoquinolinesulfonamide (H-9) | Affinity Chromatography | Rabbit Brain | Ca2+-activated, phospholipid-dependent protein kinase (Protein Kinase C) |

Preclinical Research Applications and Mechanistic Investigations of Isoquinolinesulfonamides

In Vitro Mechanistic Studies

In vitro studies are fundamental to characterizing the biochemical and cellular pharmacology of isoquinolinesulfonamide derivatives. These assays provide a controlled environment to determine target affinity, selectivity, and the subsequent impact on cellular functions.

Cellular Assays for Target Engagement, Potency, and Selectivity

The initial characterization of this compound compounds involves determining their ability to interact with their intended molecular targets within a cellular context. Cellular target engagement assays are crucial for confirming that a compound can cross the cell membrane and bind to its intracellular target. youtube.com Methods like the Cellular Thermal Shift Assay (CETSA) and NanoBRET can measure changes in protein thermal stability or utilize bioluminescence resonance energy transfer to confirm this binding in intact cells. researchgate.net

Once target engagement is confirmed, the potency and selectivity of the compound are assessed. Potency is often expressed as an inhibition constant (Ki) or an IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. Selectivity is determined by testing the compound against a panel of related and unrelated kinases to identify potential off-target effects.

A prominent example is the this compound H-89, which was identified as a potent and selective inhibitor of cyclic AMP-dependent protein kinase (protein kinase A or PKA). nih.gov Kinetic analyses revealed that H-89 acts as a competitive inhibitor with respect to ATP. nih.gov Its selectivity was established by comparing its inhibitory constant for PKA against a panel of other protein kinases. nih.gov

| Kinase | Inhibition Constant (Ki, µM) |

|---|---|

| Protein Kinase A (PKA) | 0.048 ± 0.008 |

| Protein Kinase G (PKG) | 0.48 ± 0.13 |

| Protein Kinase C (PKC) | 31.7 ± 15.9 |

| Myosin Light Chain Kinase (MLCK) | 28.3 ± 17.5 |

| Ca2+/Calmodulin-Dependent Protein Kinase II | 29.7 ± 8.1 |

| Casein Kinase I | 38.3 ± 6.0 |

| Casein Kinase II | 136.7 ± 17.0 |

Data sourced from Chijiwa et al., 1990. nih.gov

Investigation of Effects on Cellular Processes (e.g., cell proliferation, phosphorylation events)

Following the confirmation of target engagement, research focuses on how isoquinolinesulfonamides affect broader cellular processes. These studies often measure downstream consequences of target inhibition, such as changes in protein phosphorylation and cell proliferation. elifesciences.org

For instance, the PKA inhibitor H-89 was shown to produce a dose-dependent inhibition of forskolin-induced protein phosphorylation in PC12D pheochromocytoma cells. nih.gov This inhibition of phosphorylation events directly correlated with a functional outcome: the significant inhibition of forskolin-induced neurite outgrowth from these cells. nih.gov Other isoquinolinesulfonamides, such as H-7 and H-8, have been reported to prevent apoptosis in primary cultures of cerebellar granule neurons, indicating their involvement in cell survival pathways. nih.gov The deregulation of cellular proliferation, often driven by uncontrolled kinase activity, is a hallmark of cancer. elifesciences.org Studies have shown that certain isoquinolinesulfonamides can influence cell proliferation. elifesciences.org

Studies in Multidrug-Resistant Cell Lines and Models

A significant area of investigation has been the potential for isoquinolinesulfonamides to overcome multidrug resistance (MDR) in cancer cells. MDR is often caused by the overexpression of efflux pumps like P-glycoprotein, which actively removes anticancer drugs from the cell.

In Vivo Mechanistic Investigations in Animal Models

Proof-of-Concept Studies for Therapeutic Strategies

Proof-of-concept (PoC) studies are a critical early stage in drug development designed to demonstrate that a compound has the intended biological effect in a relevant disease model, thereby justifying further investment and clinical progression. Several this compound derivatives, most notably Fasudil (B1672074), have been the subject of PoC studies across a range of therapeutic areas, providing preliminary evidence of their potential efficacy.

One prominent example is in the field of neurodegenerative diseases. A Phase IIa PoC clinical trial was designed to repurpose Fasudil, a Rho kinase (ROCK) inhibitor, as a disease-modifying therapy for amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net The study's primary objective was to evaluate the safety and tolerability of two different intravenous doses of Fasudil, with secondary goals of assessing its effect on functional decline and survival. nih.gov This trial was predicated on preclinical data showing that ROCK inhibition by Fasudil produced beneficial effects in cellular and animal models of ALS. nih.govresearchgate.net

In ophthalmology, a PoC study investigated Fasudil formulated into biodegradable PLGA microspheres as a potential long-acting depot for glaucoma therapy. mdpi.com The research demonstrated that released Fasudil was biologically active, reducing actin stress fibers and cell contractility in trabecular meshwork and Schlemm's canal cells—key mechanisms for lowering intraocular pressure. mdpi.com The study successfully showed that the compound could diffuse through the vitreous humor to reach its target tissues, establishing the feasibility of this therapeutic strategy. mdpi.com

Further PoC investigations have explored the utility of isoquinolinesulfonamides in genetic and metabolic disorders. An in vivo PoC study using a mouse model of Duchenne muscular dystrophy (DMD) showed that oral administration of Fasudil improved muscle function and reduced fibrosis. researchgate.net In the context of liver disease, PoC studies have highlighted the role of ROCK inhibitors like Fasudil in mitigating liver fibrosis in various animal models, including those for nonalcoholic fatty liver disease (NAFLD). e-dmj.org These studies collectively underscore the value of the this compound scaffold in generating preliminary evidence for novel therapeutic applications.

Utility as Chemical Probes in Fundamental Biological Research

Beyond their therapeutic potential, isoquinolinesulfonamides are invaluable tools in fundamental biological research, serving as chemical probes to dissect complex cellular signaling pathways. Their ability to selectively inhibit specific enzymes, particularly protein kinases, allows researchers to investigate the precise roles of these enzymes in cellular processes.

Isoquinolinesulfonamides were among the first families of synthetic, potent, and selective protein kinase inhibitors to be developed. nih.govsigmaaldrich.com Their mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the enzyme's active site, which allows them to directly probe the function of the kinase catalytic domain. nih.govnih.gov The selectivity of different derivatives for specific kinases enables researchers to attribute cellular effects to the inhibition of a particular enzyme.

For instance, compounds like H-7 and H-8 exhibit differential selectivity. H-8 is a more potent inhibitor of cyclic nucleotide-dependent protein kinases (cGMP-dependent and cAMP-dependent protein kinases), while H-7 is more potent against protein kinase C (PKC). nih.govsigmaaldrich.com This differential activity allows them to be used to distinguish between signaling pathways mediated by these different kinases. The specific inhibitory constants (Ki) of these compounds have been well-characterized, providing quantitative tools for biochemical studies. nih.govsigmaaldrich.com

Furthermore, these compounds have been instrumental in structural biology. The crystal structure of casein kinase-1 complexed with an this compound inhibitor revealed the precise molecular interactions responsible for its inhibitory activity. nih.gov Such studies provide deep insights into the structural basis of kinase selectivity and guide the rational design of next-generation inhibitors. nih.gov The research showed that selectivity is achieved through specific contacts made by the isoquinoline (B145761) ring and its chemical substituents within the ATP-binding pocket. nih.gov

The advancement of chemical biology has led to the development of orthogonal chemical probes, which are molecules modified to include a unique chemical handle that does not react with native biological components. nih.govnih.gov This handle, often an alkyne or an azide, allows the probe to be "clicked" to a reporter molecule (e.g., a fluorophore or biotin) via a bioorthogonal reaction, enabling visualization or enrichment of the probe's targets. nih.govnih.gov

This strategy combines the specificity of the parent molecule with the versatility of click chemistry. nih.gov For example, photoaffinity labeling can be combined with bioorthogonal reactions to create "clickable photoprobes" that first bind to their target and are then covalently cross-linked upon UV irradiation, before being tagged via a click reaction for identification. nih.gov The development of such probes has been applied to various enzyme classes to facilitate activity-based protein profiling (ABPP). nih.gov

While the principles of creating clickable and bioorthogonal probes are well-established and widely applied to develop advanced tools for chemical biology, the specific modification of the this compound scaffold to create such second-generation orthogonal probes is not extensively detailed in the literature. This represents a potential area for future development, which could enhance the utility of these classic kinase inhibitors for modern proteomic and imaging applications.

Synthetic lethality is a genetic interaction where the loss of function of two genes separately is viable, but their combined loss is lethal to the cell. nih.gov This concept has become a powerful strategy in cancer therapy, where a cancer-specific mutation (e.g., in a tumor suppressor like BRCA1) can be combined with a drug that inhibits its synthetic lethal partner (e.g., a PARP inhibitor) to selectively kill cancer cells. life-science-alliance.org

Chemical screens using libraries of small-molecule inhibitors are a key method for identifying synthetic lethal interactions and, by extension, for mapping the connectivity of cellular pathways. aacrjournals.org Kinase inhibitors are particularly useful in this context because they can be used to acutely inhibit a specific node in a signaling network, revealing dependencies that are lethal only in the context of a specific mutation or cellular state. aacrjournals.orgnih.govaacrjournals.org For example, inhibitors of the mitotic kinase PLK1 have been shown to be synthetically lethal in cells deficient in the Fanconi Anemia pathway. aacrjournals.org

Isoquinolinesulfonamides, as inhibitors of crucial signaling kinases like Protein Kinase C (PKC), are well-suited for use in such screens. nih.govsigmaaldrich.comlife-science-alliance.org By inhibiting a kinase like PKC, these compounds can be used to probe for synthetic lethal partners in cancer cell lines harboring various oncogenic mutations. The resulting sensitivity profiles can help elucidate the functional connections between the PKC pathway and other signaling networks, potentially uncovering novel therapeutic targets and combination strategies. life-science-alliance.orgscienceopen.com

Future Directions and Emerging Research Avenues for Isoquinolinesulfonamides

Advanced Computational Chemistry in Isoquinolinesulfonamide Design and Optimization

The rational design of this compound derivatives is increasingly driven by advanced computational chemistry techniques. These in silico methods provide profound insights into the molecular interactions governing ligand-target recognition, thereby accelerating the design-synthesis-testing cycle.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in understanding the correlation between the structural features of this compound analogues and their biological activity. By generating predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success. For instance, 3D-QSAR approaches have been successfully applied to isoquinolone analogs to guide the design of potent inhibitors. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are key 3D-QSAR methods that generate contour maps, highlighting regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would be beneficial for activity. researchgate.net

Molecular docking simulations are another cornerstone of modern drug design, allowing for the visualization of binding modes of this compound derivatives within the active site of their target proteins. This technique is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. researchgate.net Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, revealing the stability of these interactions over time and offering insights into the conformational changes that may occur upon binding. nih.gov The combined application of these computational strategies has proven effective in identifying promising new inhibitors for various targets. researchgate.netnih.gov

Integration of High-Throughput Screening and Omics Technologies for Target Discovery

High-throughput screening (HTS) remains a fundamental approach for identifying novel bioactive compounds from large chemical libraries. drugtargetreview.com For isoquinolinesulfonamides, HTS can be employed to screen extensive libraries of derivatives against a wide array of biological targets, moving beyond the traditional focus on kinases. This unbiased approach can uncover unexpected activities and open up new therapeutic applications for the this compound scaffold. drugtargetreview.comnih.gov

The integration of HTS with "omics" technologies, such as genomics and proteomics, represents a powerful strategy for novel target discovery. nih.govnih.gov Following an HTS campaign that identifies a hit compound, proteomics-based approaches can be used to identify its cellular targets. asbmb.org For example, chemical proteomics can help in the identification of both primary and off-target proteins that interact with a specific this compound derivative within a complex biological system. mdpi.com This is crucial for understanding the compound's mechanism of action and for predicting potential side effects.

Genomics, on the other hand, can be used to identify genetic factors that sensitize or confer resistance to a particular this compound. nih.gov By correlating compound activity with genomic data from diverse cell lines, it is possible to pinpoint specific pathways or mutations that are critical for the compound's efficacy. This integrated approach not only accelerates the identification of new drug targets but also aids in the discovery of biomarkers for patient stratification in future clinical applications. nih.gov

Development of Novel Preclinical Models for Mechanistic Elucidation

To gain a deeper understanding of the in vivo effects of isoquinolinesulfonamides, there is a growing need for more sophisticated preclinical models that can better recapitulate human physiology and disease states.

Organoid technology has emerged as a revolutionary tool in drug discovery and disease modeling. stemcell.comnih.gov These three-dimensional, self-organizing structures are derived from stem cells and can mimic the architecture and function of human organs to a remarkable degree. mdpi.com Lung, liver, and kidney organoids, for instance, can be used to study the efficacy and potential toxicity of this compound derivatives in a human-relevant context. stemcell.com Furthermore, patient-derived cancer organoids can be co-cultured with immune cells to investigate the impact of these compounds on the tumor microenvironment and to devise effective immunotherapeutic strategies. stemcell.com

The zebrafish (Danio rerio) has also become a valuable vertebrate model for in vivo studies. mdpi.comnih.gov Its rapid development, optical transparency, and genetic tractability make it an ideal system for observing the effects of small molecules on organ development and function in a living organism. mdpi.com Zebrafish models are particularly useful for high-throughput screening of compounds for both efficacy and toxicity, providing an early indication of a compound's potential in vivo performance. jchr.org The genetic similarity between zebrafish and humans, with over 80% of disease-associated proteins being conserved, further underscores the utility of this model in preclinical research. nih.gov

Exploration of Unconventional Biological Targets for this compound Scaffolds

While the majority of research on isoquinolinesulfonamides has focused on their activity as protein kinase inhibitors, there is growing evidence to suggest that this scaffold can interact with other, unconventional biological targets. nih.govsigmaaldrich.comacs.org Exploring these non-kinase targets could significantly expand the therapeutic potential of this class of compounds.

For instance, studies have shown that certain this compound derivatives can modulate heat shock gene expression. nih.gov Specifically, compounds like H-7 and H-8 have been found to selectively suppress the accumulation of HSP70 mRNA, suggesting a role for protein kinase C (PKC) in the regulation of this stress response pathway. nih.gov This finding opens up the possibility of developing isoquinolinesulfonamides for conditions where the heat shock response is dysregulated.

Furthermore, isoquinolinesulfonamides have demonstrated protective effects in in vitro models of neuronal apoptosis. nih.gov Compounds such as H-7, H-8, and H-9 were shown to prevent programmed cell death in cerebellar granule neurons induced by various stimuli. nih.gov This suggests that the this compound-sensitive pathway may be a common mechanism in different types of neuronal apoptosis and could be a target for the development of novel neuroprotective drugs.

The ability of the isoquinoline (B145761) scaffold to serve as a starting point for the generation of novel binding reagents for non-immunoglobulin-based proteins further highlights its versatility. nih.gov This opens up avenues for designing this compound-based molecules that can target a wide range of protein-protein interactions or the enzymatic activity of non-kinase proteins.

Rational Design of Isoquinolinesulfonamides with Enhanced Target Selectivity and Specificity

A major challenge in the development of kinase inhibitors is achieving high selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome. The rational design of isoquinolinesulfonamides with enhanced target selectivity is a key area of future research.

Structure-based drug design is a powerful approach to improving selectivity. By analyzing the crystal structures of isoquinolinesulfonamides in complex with their target kinases, researchers can identify unique features of the active site that can be exploited to design more specific inhibitors. nih.govnih.govpnas.org The selectivity of the this compound family of inhibitors is primarily achieved through interactions with the chemical substituents at positions 5 and 8 of the isoquinoline ring. nih.govpnas.org By modifying these substituents, it is possible to tailor the inhibitor to fit the specific contours and chemical environment of the target kinase's active site, thereby minimizing off-target effects.

常见问题

Q. What are the standard synthetic pathways for isoquinolinesulfonamide derivatives, and how can their purity be validated?

this compound synthesis typically involves sulfonylation of isoquinoline precursors using sulfonyl chlorides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity validation requires chromatographic methods (HPLC, TLC) and spectroscopic characterization (NMR, IR, HRMS). Replication of protocols from peer-reviewed literature, such as those in Beilstein Journal of Organic Chemistry, ensures reproducibility. Experimental sections must detail stoichiometry, reaction times, and purification steps .

Q. What are the primary pharmacological targets of this compound compounds in biochemical studies?

Isoquinolinesulfonamides are known protein kinase inhibitors, particularly targeting calcium/calmodulin-dependent protein kinase (CaMK) and protein kinase A (PKA). Methodological approaches include in vitro kinase assays using radioactive ATP incorporation or fluorescence-based techniques. Researchers should cross-validate inhibitory activity with positive controls (e.g., H-89 for PKA inhibition) and report IC50 values with standard deviations from triplicate experiments .

Q. How should researchers design dose-response experiments for this compound derivatives in cellular models?

Dose-response studies require logarithmic concentration ranges (e.g., 0.1–100 µM) to capture full efficacy and potency. Use cell viability assays (MTT, ATP-lite) to rule out cytotoxicity. Normalize data to vehicle controls and include reference inhibitors. Statistical analysis (e.g., nonlinear regression in GraphPad Prism) should determine EC50/IC50 with 95% confidence intervals. Ensure biological replicates (n ≥ 3) to account for variability .

Advanced Research Questions

Q. How can contradictory data on this compound selectivity across kinase families be resolved?

Contradictions often arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Address this by:

Q. What computational strategies are effective for predicting this compound-protein binding modes?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) and correlate with experimental IC50 shifts. Use crystallographic data (PDB entries) of homologous kinases to refine models .

Q. How can researchers optimize this compound derivatives for improved blood-brain barrier (BBB) penetration?

Apply Lipinski’s Rule of Five and in silico BBB permeability predictors (e.g., SwissADME). Synthesize analogs with reduced molecular weight (<450 Da) and increased lipophilicity (clogP 2–5). Validate using in vitro BBB models (hCMEC/D3 cells) and in vivo pharmacokinetics in rodent models. Measure brain-to-plasma ratios via LC-MS/MS .

Q. What experimental designs mitigate off-target effects of isoquinolinesulfonamides in complex biological systems?

- Use proteome-wide profiling (kinome-wide screens, ChemProteoBase) to identify off-target interactions.

- Employ CRISPR-Cas9 knockout models to confirm target specificity.

- Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) analyses to assess downstream pathway perturbations .

Methodological Considerations

- Data Reprodubility : Follow Beilstein Journal guidelines for reporting experimental details, including batch numbers of reagents and equipment calibration dates .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and p-values adjusted for multiple comparisons .

- Ethical Compliance : Obtain institutional approval for in vivo studies and adhere to ARRIVE 2.0 guidelines for animal research reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息